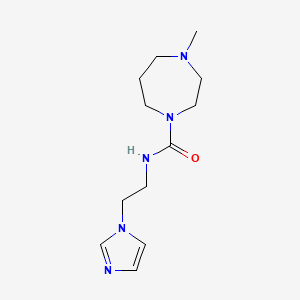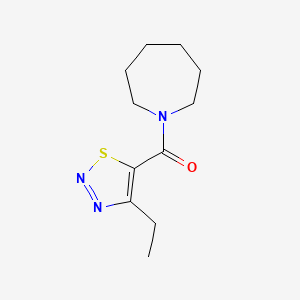
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepanes. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This compound has been shown to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it blocks the binding of benzodiazepines to the receptor, which in turn inhibits the activity of the receptor. The GABA-A receptor is a major inhibitory receptor in the brain, and its activity is modulated by benzodiazepines. By blocking the benzodiazepine site on the receptor, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 can help to elucidate the role of this receptor in various neurological processes.
Biochemical and physiological effects:
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, and to block the development of tolerance to benzodiazepines. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to reduce the severity of alcohol withdrawal symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in lab experiments is that it is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it can be used to investigate the specific role of this receptor in various neurological processes. However, one limitation of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it is not suitable for use in human studies, as it has not been approved for medical use.
Direcciones Futuras
There are a number of future directions for research involving N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the role of the GABA-A receptor in the development of addiction. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce the reinforcing effects of alcohol in animal models, and it may have potential as a treatment for alcohol addiction. Another area of interest is the role of the GABA-A receptor in the development of anxiety disorders. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce anxiety-like behavior in animal models, and it may have potential as a treatment for anxiety disorders. Finally, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 may have potential as a tool for investigating the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia.
Métodos De Síntesis
The synthesis of N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 involves the reaction of 2-imidazol-1-ylethylamine with 4-methyl-1,4-diazepane-1-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in its pure form.
Aplicaciones Científicas De Investigación
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to be a useful tool in the investigation of the role of benzodiazepine receptors in the central nervous system. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-15-5-2-6-17(10-9-15)12(18)14-4-8-16-7-3-13-11-16/h3,7,11H,2,4-6,8-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFVQZKBCCBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)

![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)
![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)